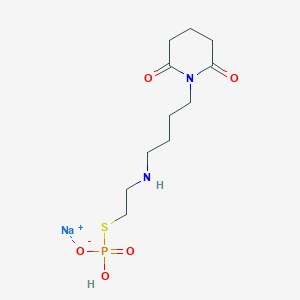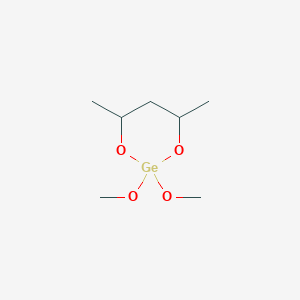
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane is an organogermanium compound with a unique structure that includes a dioxagerminane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxagerminane ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include germanium dioxide, substituted dioxagerminane derivatives, and reduced germanium compounds .
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It can also participate in electron transfer processes, influencing redox reactions and other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid:
Dimethoxypropane: 2,2-Dimethoxypropane is another related compound, used primarily as a reagent in organic synthesis.
Uniqueness
2,2-Dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane is unique due to the presence of the germanium atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. This uniqueness makes it valuable in specialized applications where germanium’s properties are advantageous .
Propiedades
Número CAS |
89038-77-7 |
|---|---|
Fórmula molecular |
C7H16GeO4 |
Peso molecular |
236.83 g/mol |
Nombre IUPAC |
2,2-dimethoxy-4,6-dimethyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C7H16GeO4/c1-6-5-7(2)12-8(9-3,10-4)11-6/h6-7H,5H2,1-4H3 |
Clave InChI |
OEGJBVZIWXLSNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(O[Ge](O1)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


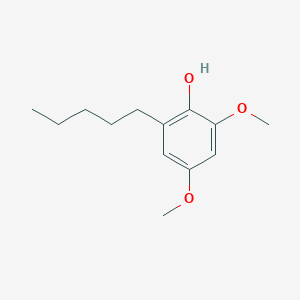
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
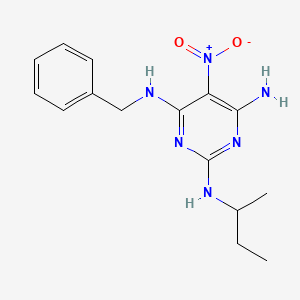
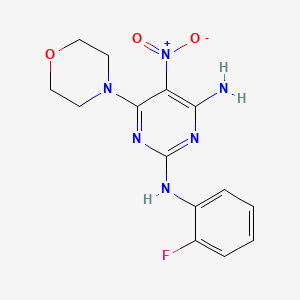
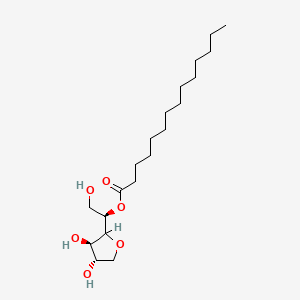

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
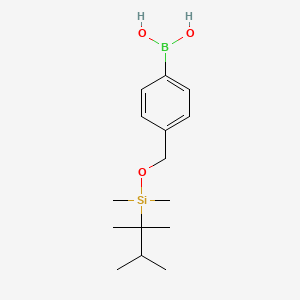
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

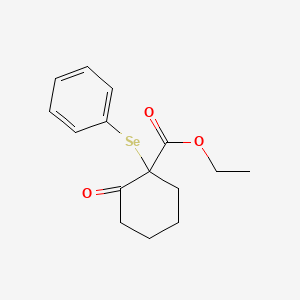

![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
